molecular formula C12H8F2N2O B11877417 5-(2,4-Difluorophenyl)nicotinamide CAS No. 1346691-67-5

5-(2,4-Difluorophenyl)nicotinamide

Cat. No.: B11877417
CAS No.: 1346691-67-5
M. Wt: 234.20 g/mol
InChI Key: BGGWCUFRNZWNPM-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8F2N2O It is a derivative of nicotinamide, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)nicotinamide typically involves the reaction of 2,4-difluoroaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,4-Difluorophenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)nicotinamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The compound may also interact with cellular pathways involved in DNA repair and stress responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-difluorophenyl)nicotinamide
  • 2,4-Difluorophenyl nicotinic acid
  • 2,4-Difluorophenyl isonicotinamide

Uniqueness

5-(2,4-Difluorophenyl)nicotinamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and increase its lipophilicity, making it more effective in crossing biological membranes .

Properties

CAS No.

1346691-67-5

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

5-(2,4-difluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8F2N2O/c13-9-1-2-10(11(14)4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17)

InChI Key

BGGWCUFRNZWNPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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